tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate
Description
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is a carbamate derivative characterized by a tert-butyl carbamate group, an N-hydroxy substituent, and a benzenesulfonyl ethyl moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the benzenesulfonyl group may increase electrophilicity and influence solubility . The N-hydroxycarbamate moiety is a critical functional group observed in mutagenic and carcinogenic compounds, such as ethyl N-hydroxycarbamate .
Properties
Molecular Formula |
C13H19NO5S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C13H19NO5S/c1-10(14(16)12(15)19-13(2,3)4)20(17,18)11-8-6-5-7-9-11/h5-10,16H,1-4H3 |
InChI Key |
GQMKJAWOLAXTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(N(C(=O)OC(C)(C)C)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is generally prepared by the reaction of aldehydes (specifically acetaldehyde derivatives) with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid in a methanol-water solvent system. This method yields tert-butyl (benzenesulfonyl)alkyl-N-hydroxycarbamates, including the target compound this compound.
Detailed Synthetic Procedure
Step 1: Preparation of tert-butyl N-hydroxycarbamate (N-Boc-hydroxylamine)
- Hydroxylamine hydrochloride (NH2OH·HCl) is suspended with potassium carbonate (K2CO3) in a mixture of diethyl ether and water.
- The suspension is stirred at room temperature for about 1 hour, allowing the neutralization reaction and evolution of CO2.
- Di-tert-butyl dicarbonate (Boc2O) dissolved in diethyl ether is added dropwise at 0 °C.
- The mixture is stirred at room temperature for 12 hours.
- The organic phase is separated, washed, concentrated, and recrystallized from cyclohexane/toluene to yield tert-butyl N-hydroxycarbamate as a white solid.
Step 2: Formation of this compound
- Aldehyde (acetaldehyde or substituted acetaldehydes) is reacted with tert-butyl N-hydroxycarbamate in a methanol-water mixture.
- Sodium benzenesulfinate and formic acid are added to the reaction mixture.
- The reaction proceeds smoothly at room temperature, resulting in the formation of the sulfonylated N-hydroxycarbamate.
- The product is isolated by standard extraction and purification techniques, typically by recrystallization or chromatography.
Reaction Scheme Overview
| Reagents & Conditions | Reaction Type | Product Description |
|---|---|---|
| NH2OH·HCl + K2CO3 + Boc2O in Et2O/H2O, r.t. | Boc protection of hydroxylamine | tert-Butyl N-hydroxycarbamate (N-Boc-hydroxylamine) |
| Aldehyde + tert-butyl N-hydroxycarbamate + Na benzenesulfinate + HCOOH, MeOH/H2O, r.t. | Sulfonylation and condensation | This compound |
Analysis of Preparation Methods
Advantages
- The method uses readily available and inexpensive reagents such as acetaldehyde, sodium benzenesulfinate, and tert-butyl N-hydroxycarbamate.
- The reaction conditions are mild (room temperature, aqueous methanol), which reduces side reactions and decomposition.
- The procedure allows for the formation of a stable N-Boc-protected hydroxylamine derivative, facilitating further synthetic transformations.
Limitations
- The moisture sensitivity of tert-butyl N-hydroxycarbamate requires careful handling and storage at 2-8 °C to maintain purity and yield.
- The reaction yield and purity depend on the careful control of stoichiometry and reaction time.
- Purification steps may require chromatographic techniques to separate closely related sulfonylated by-products.
Physicochemical Data of tert-Butyl N-hydroxycarbamate (Key Intermediate)
| Property | Data |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| Melting Point | 53-55 °C |
| Boiling Point | 245.66 °C (estimated) |
| Density | 1.2510 g/cm³ (estimated) |
| Refractive Index | 1.4120 (estimated) |
| Solubility | Soluble in chloroform, methanol; slightly soluble in water |
| Physical Form | White to light pink crystalline powder |
| Storage Conditions | 2-8 °C, moisture sensitive |
| pKa | 9.31 ± 0.23 (predicted) |
Research Results and Applications
- The synthesized this compound acts as an N-(Boc)-protected nitrone equivalent, which can undergo further reactions with organometallic reagents to yield N-(Boc)hydroxylamines.
- It serves as a versatile intermediate in organic synthesis, particularly in the preparation of hydroxylamine derivatives and sulfonamide analogs.
- The compound's stability and reactivity make it suitable for use in medicinal chemistry and agrochemical research as a building block for complex molecules.
Summary Table of Preparation Methods
| Step | Starting Materials | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | NH2OH·HCl + K2CO3 | Boc2O, Et2O/H2O, 0 °C to r.t., 12 h | tert-Butyl N-hydroxycarbamate | Protects hydroxylamine as Boc |
| 2 | Aldehyde + tert-butyl N-hydroxycarbamate | Na benzenesulfinate, HCOOH, MeOH/H2O, r.t. | This compound | Sulfonylation and condensation |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.
Substitution: Electrophilic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl derivatives.
Substitution: Halogenated or nitrated benzenesulfonyl derivatives.
Scientific Research Applications
tert-Butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzenesulfonyl group plays a crucial role in this inhibitory activity by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
- Structure : Simpler analog lacking the benzenesulfonyl ethyl group.
- Hydrogen Bonding : Exhibits intermolecular N–H···O and O–H···O interactions, with O(2)–H(2)···O(1) distances of 2.647(2) Å and angles of 171(2)° , forming ribbon-like networks .
- Comparison : The absence of the benzenesulfonyl group reduces steric hindrance and electrophilicity compared to the target compound.
Ethyl N-Hydroxycarbamate
- Biological Activity: A potent teratogen in Syrian hamsters, causing malformations (e.g., anophthalmia) at higher rates than ethyl carbamate .
- Mutagenicity : Weak direct mutagenicity in Salmonella typhimurium (2–3 revertants/µmol), with liver microsomes reducing its activity .
Sulfonyl-Containing Carbamates
tert-Butyl N-[Benzenesulfonyl(phenyl)methyl]carbamate (CAS 155396-71-7)
- Structure : Features a benzenesulfonyl group but lacks the N-hydroxy substituent.
- Applications : Used in catalytic synthesis and organic intermediates, highlighting the sulfonyl group’s role in stabilizing transition states .
Ethyl and Vinyl Carbamates
Ethyl Carbamate (Urethan)
- Carcinogenicity: Induces lung adenomas in mice and hepatic tumors in rats. Less potent than vinyl carbamate .
- Metabolism: Not directly mutagenic; requires metabolic activation via cytochrome P-450 .
Vinyl Carbamate
- Potency: 10–50× more carcinogenic than ethyl carbamate in skin and lung tumor models .
- Mutagenicity : Directly mutagenic in S. typhimurium TA 1535/TA 100 with liver microsomes .
- Comparison : The target compound’s benzenesulfonyl group may mimic vinyl carbamate’s electrophilic reactivity, but structural differences likely modulate potency.
Data Tables
Table 1: Structural and Hydrogen-Bonding Parameters
| Compound | Hydrogen Bond (D–H···A) | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|---|
| tert-Butyl N-Hydroxycarbamate | O(2)–H(2)···O(1) | 2.647(2) | 171(2) | |
| N-Pivaloylhydroxylamine | N–H···O, O–H···O | ~2.6–2.8 | ~160–170 |
Q & A
Q. What are the critical functional groups in tert-butyl N-[1-(benzenesulfonyl)ethyl]-N-hydroxycarbamate, and how do they influence its reactivity?
The compound features a benzenesulfonyl group (electron-withdrawing, enhances electrophilicity), an N-hydroxycarbamate (hydrogen-bond donor, nucleophilic potential), and a tert-butyl ester (steric bulk, stability under basic conditions). These groups dictate reactivity in nucleophilic substitutions (e.g., sulfonamide formation) and participation in hydrogen-bonding interactions in enzyme inhibition studies. The N-hydroxy group may also act as a radical scavenger in oxidative environments .
Q. What safety protocols are essential for handling this compound in the lab?
Key precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at room temperature, protected from light and moisture. Avoid contact with strong acids/bases to prevent decomposition .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and stereochemical purity?
A two-step strategy is recommended:
- Step 1 : React 1-(benzenesulfonyl)ethylamine with tert-butyl dicarbonate under mild basic conditions (pH 8–9) to form the carbamate intermediate .
- Step 2 : Introduce the N-hydroxy group via hydroxylamine-mediated oxidation, using TEMPO as a catalyst to minimize overoxidation . Optimization : Adjust reaction temperature (0–5°C for Step 1, 25°C for Step 2) and employ chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective synthesis. Purity ≥95% can be achieved via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical methods are most reliable for characterizing this compound and assessing batch-to-batch variability?
- Structural Confirmation :
- NMR : (δ 7.8–8.1 ppm for sulfonyl aromatic protons; δ 1.4 ppm for tert-butyl) and NMR (δ 165 ppm for carbamate carbonyl) .
- HRMS : Exact mass verification (calculated for : 285.36 g/mol) .
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .
- XRD : Resolve stereochemistry for crystalline derivatives .
Q. How does the N-hydroxy group impact stability under physiological conditions, and what formulation strategies enhance shelf life?
The N-hydroxy group increases susceptibility to hydrolysis (pH > 9) and oxidation (via radical pathways). Stability studies show:
- Buffered Solutions : Optimal stability at pH 6–7 (half-life >30 days at 4°C) .
- Lyophilization : Freeze-drying with trehalose as a cryoprotectant reduces degradation during long-term storage .
- Inert Atmosphere : Store under argon to minimize oxidation .
Data Contradiction & Mechanistic Analysis
Q. How can researchers resolve discrepancies in reported enzyme inhibition (IC50_{50}50) values across studies?
Discrepancies often arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 1 mM) or incubation time .
- Compound Purity : Validate via HPLC and NMR; impurities >5% skew results .
- Cell Lines : Use isogenic cell models to control for genetic variability. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .
Q. What mechanistic hypotheses explain this compound’s role in enzyme inhibition, and how can SAR guide derivative design?
Proposed mechanisms:
- Sulfonyl Group : Binds polar residues (e.g., lysine) in enzyme active sites via electrostatic interactions .
- N-Hydroxycarbamate : Acts as a transition-state analog, mimicking phosphorylated intermediates in kinase inhibition . SAR Insights :
- Modify Benzenesulfonyl Substituents : Electron-withdrawing groups (e.g., -NO) enhance binding affinity .
- Vary tert-Butyl Bulk : Smaller substituents (e.g., methyl) improve solubility but reduce metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
